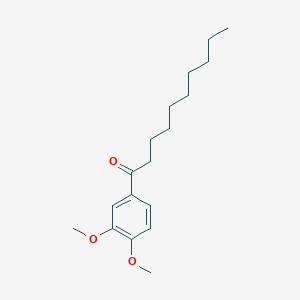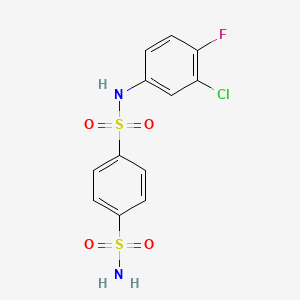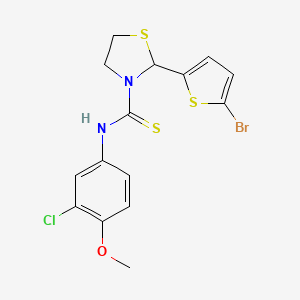![molecular formula C15H22N4O2S B11077042 2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide](/img/structure/B11077042.png)
2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE is a complex organic compound with a molecular formula of C24H25N3O3S2 and a molecular weight of 467.613 g/mol This compound is known for its unique structure, which includes an ethoxy group, an anilino group, a carbothioyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:
Preparation of 4-ethoxyaniline: This is achieved by the ethylation of aniline using ethyl bromide in the presence of a base such as sodium hydroxide.
Formation of 4-ethoxyanilinocarbothioyl chloride: This intermediate is synthesized by reacting 4-ethoxyaniline with thiophosgene.
Synthesis of the final compound: The final step involves the reaction of 4-ethoxyanilinocarbothioyl chloride with piperazine and acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the anilino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or piperazines.
Scientific Research Applications
2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The pathways involved in these processes include the inhibition of DNA synthesis and the disruption of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-METHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE
- 2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]AMINOPHENYL}THIO-N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
2-{4-[(4-ETHOXYANILINO)CARBOTHIOYL]PIPERAZINO}ACETAMIDE is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This compound’s structure allows for diverse chemical modifications, making it a versatile reagent in synthetic chemistry. Additionally, its potential biological activities make it a valuable compound for medicinal research .
Properties
Molecular Formula |
C15H22N4O2S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[4-[(4-ethoxyphenyl)carbamothioyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C15H22N4O2S/c1-2-21-13-5-3-12(4-6-13)17-15(22)19-9-7-18(8-10-19)11-14(16)20/h3-6H,2,7-11H2,1H3,(H2,16,20)(H,17,22) |
InChI Key |
VUGRFBBICPPFOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine](/img/structure/B11076960.png)
![3-(2-chlorobenzyl)-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11076961.png)
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076967.png)
![2'-(4-chlorophenyl)-5-fluoro-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B11076977.png)


![2-[(2Z)-2-[(2,5-dimethylphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11076997.png)
![Ethyl 1,8-bis(4-bromophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate](/img/structure/B11076999.png)
![N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077001.png)
![(6E)-2-(3,4-diethoxybenzyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11077005.png)
![3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11077011.png)
![1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11077015.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B11077021.png)
